Cas no 1806071-50-0 (2-Bromo-6-(difluoromethyl)-3-hydroxy-5-iodopyridine)

2-Bromo-6-(difluoromethyl)-3-hydroxy-5-iodopyridine 化学的及び物理的性質
名前と識別子
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- 2-Bromo-6-(difluoromethyl)-3-hydroxy-5-iodopyridine
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- インチ: 1S/C6H3BrF2INO/c7-5-3(12)1-2(10)4(11-5)6(8)9/h1,6,12H
- InChIKey: GGIPEGNOICLCAM-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(=C(N=C1C(F)F)Br)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 163
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 33.1
2-Bromo-6-(difluoromethyl)-3-hydroxy-5-iodopyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024006701-1g |
2-Bromo-6-(difluoromethyl)-3-hydroxy-5-iodopyridine |
1806071-50-0 | 97% | 1g |
$1,730.40 | 2022-04-01 | |
Alichem | A024006701-500mg |
2-Bromo-6-(difluoromethyl)-3-hydroxy-5-iodopyridine |
1806071-50-0 | 97% | 500mg |
$931.00 | 2022-04-01 |
2-Bromo-6-(difluoromethyl)-3-hydroxy-5-iodopyridine 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
2-Bromo-6-(difluoromethyl)-3-hydroxy-5-iodopyridineに関する追加情報
Introduction to 2-Bromo-6-(difluoromethyl)-3-hydroxy-5-iodopyridine (CAS No. 1806071-50-0)
2-Bromo-6-(difluoromethyl)-3-hydroxy-5-iodopyridine (CAS No. 1806071-50-0) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its bromo, difluoromethyl, hydroxy, and iodopyridine substituents, exhibits a unique structural framework that makes it a valuable intermediate in the synthesis of various biologically active molecules. The presence of multiple heteroatoms and functional groups provides a rich chemical landscape for further derivatization, enabling the development of novel compounds with potential therapeutic applications.
The iodopyridine core of this molecule is particularly noteworthy, as iodine-containing pyridines are widely recognized for their role in medicinal chemistry due to their ability to participate in various cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures, which are often essential for achieving high affinity and selectivity in drug design. The bromo and difluoromethyl groups further enhance the reactivity of the molecule, making it a versatile building block for synthetic chemists.
In recent years, there has been a surge in research focused on developing small molecules that modulate biological pathways associated with inflammation, cancer, and infectious diseases. The structural features of 2-Bromo-6-(difluoromethyl)-3-hydroxy-5-iodopyridine align well with these areas of interest. For instance, the difluoromethyl group is known to improve metabolic stability and binding affinity, while the hydroxy group can serve as a hydrogen bond acceptor or donor, crucial for interactions with biological targets. These attributes make this compound an attractive candidate for further exploration in drug discovery.
One of the most compelling aspects of this compound is its potential utility in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and dysregulation of these pathways is implicated in numerous diseases. The pyridine scaffold is a common feature in many kinase inhibitors, and the presence of both iodine and bromine allows for facile introduction of further functional groups through cross-coupling reactions such as Suzuki-Miyaura or Stille couplings. These reactions enable the attachment of pharmacophores that can selectively target specific kinases.
Recent studies have demonstrated the efficacy of iodopyridines in the development of antiviral agents. The ability to undergo palladium-catalyzed cross-coupling reactions allows for the construction of complex fused rings systems, which are often present in antiviral drugs. For example, modifications of the pyridine ring can lead to compounds that inhibit viral polymerases or interfere with viral entry into host cells. The hydroxy group in 2-Bromo-6-(difluoromethyl)-3-hydroxy-5-iodopyridine provides a handle for further derivatization, enabling the optimization of pharmacokinetic properties such as solubility and bioavailability.
The agrochemical sector has also shown interest in this compound due to its potential as a precursor for novel pesticides. Pyridine derivatives are widely used in crop protection chemicals due to their ability to interact with biological targets in pests and weeds. The combination of bromo, difluoromethyl, and iodopyridine substituents offers a versatile platform for designing compounds that exhibit herbicidal or insecticidal activity. By leveraging modern synthetic methodologies, researchers can rapidly explore diverse structural analogs to identify lead candidates with improved efficacy and environmental safety profiles.
The synthesis of 2-Bromo-6-(difluoromethyl)-3-hydroxy-5-iodopyridine itself is an intricate process that requires careful optimization to ensure high yield and purity. Common synthetic routes involve multi-step sequences that include halogenation, functional group interconversion, and cross-coupling reactions. Advances in catalytic systems have significantly improved the efficiency of these transformations, making it possible to produce this compound on scales suitable for industrial applications.
In conclusion, 2-Bromo-6-(difluoromethyl)-3-hydroxy-5-iodopyridine (CAS No. 1806071-50-0) represents a promising scaffold for the development of next-generation pharmaceuticals and agrochemicals. Its unique structural features and reactivity profile make it an invaluable tool for medicinal chemists and synthetic organic chemists alike. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.
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